molecular formula C20H17N3O2 B5576756 4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide

4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide

Cat. No.: B5576756
M. Wt: 331.4 g/mol
InChI Key: FPZVNHIKFIFYQA-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide is a complex organic compound that features a benzamide core linked to a furan ring through a methylene bridge

Scientific Research Applications

4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide has several scientific research applications:

Preparation Methods

The synthesis of 4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(1,3-dihydroisoindol-2-yl)benzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzamide and furan rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(22-21-12-19-6-3-11-25-19)15-7-9-18(10-8-15)23-13-16-4-1-2-5-17(16)14-23/h1-12H,13-14H2,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZVNHIKFIFYQA-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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